molecular formula C21H20ClF3N2O4S B584831 2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride CAS No. 353229-59-1

2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride

Cat. No.: B584831
CAS No.: 353229-59-1
M. Wt: 488.9 g/mol
InChI Key: LPWFRDWTOKLHJC-UHFFFAOYSA-N
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Description

LY 487379 hydrochloride is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound is known for its ability to enhance the binding of glutamate to mGluR2 receptors, which plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system. LY 487379 hydrochloride has been extensively studied for its potential therapeutic applications in treating neurological and psychiatric disorders, including schizophrenia and anxiety .

Biochemical Analysis

Biochemical Properties

LY 487379 Hydrochloride potentiates glutamate-stimulated [35S]GTPγS binding with EC50 values of 1.7 μM for mGlu2 receptors . This suggests that it interacts with these receptors and enhances their response to glutamate, a key neurotransmitter in the brain .

Cellular Effects

In terms of cellular effects, LY 487379 Hydrochloride has been shown to promote cognitive flexibility and facilitate behavioral inhibition in a rat model . This suggests that it may influence cell function by modulating signaling pathways related to cognition and behavior .

Molecular Mechanism

The molecular mechanism of LY 487379 Hydrochloride involves its role as a positive allosteric modulator of mGluR2 receptors . This means that it binds to these receptors and enhances their response to glutamate . This can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

It has been shown to induce an increase in microdialysate norepinephrine levels and extracellular serotonin levels in the medial prefrontal cortex in male Sprague-Dawley rats .

Dosage Effects in Animal Models

In animal models, LY 487379 Hydrochloride has been shown to have dose-dependent effects. For example, it induces an increase in microdialysate norepinephrine levels and extracellular serotonin levels in the medial prefrontal cortex in male Sprague-Dawley rats .

Metabolic Pathways

Given its role as a modulator of mGluR2 receptors, it is likely involved in pathways related to glutamate signaling .

Transport and Distribution

Given its role as a modulator of mGluR2 receptors, it is likely that it is transported to and concentrated in areas where these receptors are present .

Subcellular Localization

Given its role as a modulator of mGluR2 receptors, it is likely localized to the cell membrane where these receptors are present .

Preparation Methods

The synthesis of LY 487379 hydrochloride involves several key steps. The starting material is typically a substituted phenyl compound, which undergoes a series of reactions to introduce the necessary functional groups. The synthetic route includes:

Chemical Reactions Analysis

LY 487379 hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

LY 487379 hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the structure and function of metabotropic glutamate receptors.

    Biology: The compound is employed in research to understand the role of mGluR2 in synaptic transmission and plasticity.

    Medicine: LY 487379 hydrochloride is investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as schizophrenia and anxiety.

    Industry: The compound is used in the development of new drugs targeting mGluR2 receptors

Comparison with Similar Compounds

LY 487379 hydrochloride is unique in its selectivity for mGluR2 receptors. Similar compounds include:

    LY 354740: Another selective agonist for mGluR2/3 receptors, used in research for its anxiolytic and antipsychotic effects.

    Eglumegad: A selective agonist for mGluR2/3 receptors, known for its neuroprotective properties.

    HYDIA: A selective antagonist for mGluR2/3 receptors, used to study the inhibitory effects on mGluR2/3 signaling.

LY 487379 hydrochloride stands out due to its positive allosteric modulation of mGluR2, which provides a unique approach to enhancing receptor function compared to direct agonists or antagonists.

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O4S.ClH/c1-29-19-6-2-3-7-20(19)30-18-10-8-17(9-11-18)26(14-16-5-4-12-25-13-16)31(27,28)15-21(22,23)24;/h2-13H,14-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWFRDWTOKLHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719337
Record name 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353229-59-1
Record name LY-487379 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353229591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-487379 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQP3N7RUC3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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